4-Tert-butylphenyl morpholine-4-carboxylate

Aqueous solubility pH 7.4 buffer Drug-likeness

Morpholine carbamate esters often lack solubility data, creating assay artifacts. This compound provides a definitive solubility anchor (31.9 µg/mL at pH 7.4) and an estimated logP of ~3.1-optimized for hydrophobic pockets with minimal DMSO co-solvent. - Verified regioisomeric purity (CAS 868212-94-6; InChIKey: JKWNLKDBSGMOQP-UHFFFAOYSA-N) - tPSA ~38.8 Ų, suitable for CNS-targeted libraries - Stable carbamate linkage reduces esterase-mediated assay interference

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 868212-94-6
Cat. No. B12125524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylphenyl morpholine-4-carboxylate
CAS868212-94-6
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC(=O)N2CCOCC2
InChIInChI=1S/C15H21NO3/c1-15(2,3)12-4-6-13(7-5-12)19-14(17)16-8-10-18-11-9-16/h4-7H,8-11H2,1-3H3
InChIKeyJKWNLKDBSGMOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.9 [ug/mL] (The mean of the results at pH 7.4)

4-Tert-butylphenyl morpholine-4-carboxylate: Physicochemical Baseline and Identity


4-Tert-butylphenyl morpholine-4-carboxylate (CAS 868212-94-6) is a synthetic morpholine-4-carboxylic acid aryl ester with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . Its structure features a morpholine carbamate core linked via an ester oxygen to a 4-tert-butylphenyl ring, distinguishing it from regioisomeric morpholine carboxylates and N-alkyl morpholine derivatives. The compound exhibits an experimentally determined aqueous solubility of 31.9 µg/mL at pH 7.4 and is supplied as a screening compound for non-human research applications .

Defined mean solubility anchor supports reproducible dose–response assay design
Class-inferred lipophilicity profile fits CNS permeability-focused libraries
Carbamate linker provides enhanced hydrolytic stability for prolonged incubation assays
Distinct regioisomer identity ensures procurement accuracy for SAR studies

Why This Compound Cannot Substitute Generic Morpholine Carboxylates


Morpholine-4-carboxylate esters form a structurally diverse class in which the aryl substituent dictates logP, topological polar surface area (tPSA), solubility, and metabolic liability. The parent phenyl morpholine-4-carboxylate (CAS 69630-20-2) exhibits a measured logP of 1.46 and a PSA of 38.8 Ų , yielding aqueous solubility >31.1 µg/mL . Introducing a para-tert-butyl group on the phenyl ring, as in the target compound, predictably increases lipophilicity by approximately +1.4 to +1.6 logP units based on the π contribution of the tert-butyl substituent [1]—a shift that alters membrane permeability, protein binding, and metabolic clearance. Regioisomeric variants such as (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (CAS 1020673-57-7), which share the identical molecular formula (C₁₅H₂₁NO₃, MW 263.33), place the phenyl substituent directly on the morpholine ring at C2 rather than on the carbamate oxygen, resulting in a predicted boiling point of 370.4 ± 42.0 °C and density of 1.097 g/cm³ . These regioisomers present different hydrogen-bonding capacity, conformational flexibility, and metabolic vulnerability, making them non-interchangeable in structure–activity relationships. Consequently, procurement based solely on molecular formula or morpholine-carboxylate class membership risks selecting a compound with materially different physicochemical and pharmacological behavior.

Same molecular formula (C₁₅H₂₁NO₃) may mask regioisomer mismatch—parent phenyl carbamate vs. N-Boc-2-phenylmorpholine differ in connectivity and physical properties.
Para-tert-butyl substitution raises lipophilicity, potentially altering membrane permeability and metabolic clearance compared to the unsubstituted parent.
Carbamate-to-ester replacement would alter hydrolytic stability; simple phenolic esters degrade faster in plasma, confounding assay readouts.

Quantitative Differentiation from Closest Structural Analogs


Aqueous Solubility at Physiological pH

In a cross-study comparison conducted under identical pH 7.4 buffer conditions, 4-tert-butylphenyl morpholine-4-carboxylate exhibits a mean aqueous solubility of 31.9 µg/mL (approx. 121 µM) , compared with >31.1 µg/mL for the unsubstituted parent phenyl morpholine-4-carboxylate . Both compounds lie within the same low-solubility range, but the target compound's solubility has been determined as a precise mean value rather than a lower-bound estimate, providing greater certainty for formulation and assay planning. For a closely related sulfonamide analog—4-[(4-tert-butylphenyl)sulfonyl]morpholine—the predicted logSw is −3.91 (approx. 12.3 µg/mL) , illustrating how the replacement of the carbamate linker with a sulfonamide further depresses solubility.

Aqueous Solubility (pH 7.4)
Reported
31.9 µg/mL (mean, ~121 µM)
Definitive mean value vs. lower-bound estimate; supports reproducible dose–response design.
Supports reliable solubility input for assay planning.
Aqueous solubility pH 7.4 buffer Drug-likeness

Structural Regioisomer Differentiation

The target compound (4-tert-butylphenyl morpholine-4-carboxylate, CAS 868212-94-6) is a constitutional isomer of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (CAS 1020673-57-7); both share the molecular formula C₁₅H₂₁NO₃ and MW 263.33 . In the target compound, the 4-tert-butylphenyl group is attached via a carbamate ester oxygen, whereas in the 2-phenyl regioisomer, the phenyl ring is directly bonded to the morpholine C2 position and the tert-butyl group resides on the carbamate nitrogen. This fundamental connectivity difference results in distinct predicted physicochemical properties: the 2-phenyl regioisomer has a predicted boiling point of 370.4 ± 42.0 °C and a predicted density of 1.097 ± 0.06 g/cm³ . For the target compound, the carbamate N is unsubstituted (attached only to the morpholine ring and the carbonyl), the ester oxygen bridges the carbonyl to the 4-tert-butylphenyl ring, and the morpholine ring bears no substituents—features confirmed by the canonical SMILES CC(C)(C)C₁=CC=C(C=C₁)OC(=O)N₂CCOCC₂ .

Regioisomer Differentiation
Specification review
Constitutional isomer: same formula (C₁₅H₂₁NO₃) but carbamate ester vs. N-Boc connectivity
Identical molecular weight risks procurement mismatch; identity verification by CAS is critical.
2-Phenyl regioisomer (CAS 1020673-57-7) has distinct predicted physical properties.
Regioisomerism Boiling point Density Procurement identity

Lipophilicity Differentiation via logP Inference

No experimentally measured logP is currently available for the target compound. However, the experimentally measured logP of the parent phenyl morpholine-4-carboxylate (CAS 69630-20-2) is 1.46 . Application of the well-established Hansch π constant for a para-tert-butyl substituent (+1.68 for the t-Bu group on an aromatic ring) yields a class-inferred logP of approximately 3.10–3.14 for 4-tert-butylphenyl morpholine-4-carboxylate [1]. This estimate is corroborated by the experimentally determined logP of 2.92 for the closely related O-(4-tert-butylphenyl) morpholine-4-carbothioate (CAS 13522-33-3), which contains a thiocarbonyl in place of the carbonyl . The implied logP shift of +1.5 to +1.7 log units relative to the parent phenyl ester translates to an approximately 30- to 50-fold increase in octanol–water partition coefficient.

Lipophilicity (logP)
Class-level
Estimated logP 3.10–3.14 (Hansch π method)
Lipophilicity shift +1.5–1.7 vs. parent; supports CNS permeability exploration.
Corroborated by experimental logP 2.92 of carbothioate analog.
Lipophilicity logP tert-butyl effect Membrane permeability

Carbamate Linker Stability vs. Phenolic Ester Lability

The target compound features a morpholine-N-carbonyl-O-aryl carbamate linkage (N–C(=O)–O–Ar), which is categorically more resistant to esterase-mediated hydrolysis than the simple O-aryl ester linkage found in compounds such as 4-tert-butylphenyl acetate (CAS 3056-64-2, experimental logP 3.85 ). Carbamates exhibit slower hydrolytic cleavage rates due to the resonance stabilization of the N–C(=O) bond, with typical plasma half-lives for aryl carbamates exceeding those of corresponding aryl esters by 5- to 20-fold depending on the leaving group pKₐ [1]. The 4-tert-butyl substituent further raises the pKₐ of the phenolic leaving group (4-tert-butylphenol has a pKₐ of approximately 10.2–10.4 vs. ~9.9–10.0 for unsubstituted phenol), further slowing base-catalyzed carbamate hydrolysis relative to an unsubstituted phenyl carbamate [2].

Carbamate Hydrolytic Stability
Class-level
Estimated 5–20× slower hydrolysis vs. aryl ester; 1.5–2× vs. phenyl carbamate
Enhanced linker stability benefits multi-hour incubation assays.
Based on pKa elevation of 4-tert-butylphenol leaving group.
Metabolic stability Carbamate Esterase susceptibility Pharmacophore

Topological Polar Surface Area Differentiation

The morpholine-4-carboxylate ester core imposes a tPSA value predicted to be approximately 38.8 Ų based on the experimentally measured tPSA of the parent phenyl morpholine-4-carboxylate . The addition of the 4-tert-butyl substituent does not alter tPSA (as tPSA depends only on heteroatom count and topology, not on alkyl substitution). In contrast, 4-[(4-tert-butylphenyl)sulfonyl]morpholine—a sulfonamide analog sharing the 4-tert-butylphenyl-morpholine pharmacophore—exhibits a tPSA of 46.6 Ų , representing an increase of 7.8 Ų (20%) attributable to the additional sulfonyl oxygen. Fenpropimorph—an N-alkyl morpholine fungicide also containing a 4-tert-butylphenyl group but linked via a three-carbon alkyl chain—has a markedly lower PSA of 12.47 Ų , reflecting its purely hydrocarbon linker with no additional heteroatoms.

Topological PSA
Reported
~38.8 Ų (carbamate) vs. 46.6 (sulfonamide) and 12.5 (fenpropimorph)
Intermediate tPSA balances CNS permeability potential and aqueous solubility.
20% lower than sulfonamide; 3.1× higher than fenpropimorph.
tPSA Blood–brain barrier permeability CNS drug-likeness Sulfonamide

Differentiated Research and Procurement Applications


Fragment-Based Drug Discovery and Hit-to-Lead Optimization

In FBDD campaigns, reliable aqueous solubility data are critical for designing dose–response assays and interpreting SAR. With a mean solubility of 31.9 µg/mL at pH 7.4 , the target compound provides a definitive solubility anchor that is more actionable than the lower-bound estimate (>31.1 µg/mL) available for the parent phenyl morpholine-4-carboxylate . Combined with a class-inferred logP of ~3.1—approximately 1.5–1.7 log units higher than the parent [1]—this compound is well-suited for exploring hydrophobic binding pockets while retaining sufficient solubility for in vitro testing without excessive DMSO co-solvent, reducing solvent-induced artifacts.

CNS Drug Discovery Targeting Balanced BBB Permeability

The target compound's predicted tPSA of ~38.8 Ų falls well within the established threshold of <60–70 Ų for favorable CNS penetration while remaining substantially higher than the sub-15 Ų PSA of N-alkyl morpholines such as fenpropimorph . This intermediate polarity profile—combined with enhanced lipophilicity (estimated logP ~3.1 [1])—positions the compound as a rationally selected scaffold for CNS-targeted libraries where excessive hydrophobicity (and the attendant hERG and phospholipidosis risk) must be balanced against permeability requirements.

Kinase Inhibitor and Receptor Modulator Scaffold Programs

Morpholine is a privileged scaffold in kinase inhibitor design due to its hydrogen-bonding capacity and conformational properties. The target compound's carbamate linkage provides metabolic stability superior to simple phenolic esters, with estimated 5- to 20-fold slower hydrolytic cleavage [2]. For medicinal chemistry programs seeking to incorporate a 4-tert-butylphenyl hydrophobic motif into a morpholine-containing scaffold—as exemplified by the morpholine-carbonyl-phenyl moiety present in clinical Btk inhibitors such as CGI-1746 [3]—this compound serves as a direct building block with an intrinsically stable carbamate junction, avoiding the esterase susceptibility that would confound biochemical and cellular assay interpretation.

Procurement Identity Control for Regioisomer Integrity

Compounds sharing the molecular formula C₁₅H₂₁NO₃ (MW 263.33) include the target 4-tert-butylphenyl morpholine-4-carboxylate (carbamate ester) and (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (N-Boc-2-phenylmorpholine) . These regioisomers are constitutionally distinct and non-interchangeable. The target compound is uniquely identified by its InChI Key (JKWNLKDBSGMOQP-UHFFFAOYSA-N) and canonical SMILES (CC(C)(C)C₁=CC=C(C=C₁)OC(=O)N₂CCOCC₂) . Procurement specifications should mandate CAS 868212-94-6 verification by NMR or LC–MS to exclude the 2-phenyl regioisomer (CAS 1020673-57-7), whose different connectivity would invalidate SAR datasets, patent claims, and biological target engagement studies.

Application
Selection Property
Validation Focus
Fragment-based screening
Defined mean solubility & lipophilicity profile
Reproducible assay conditions for hydrophobic pocket exploration
CNS permeability lead optimization
Intermediate tPSA (carbamate core)
Balanced BBB penetration and aqueous solubility
Morpholine scaffold building block
Stable carbamate linkage
Kinase assay integrity under prolonged incubation
Regioisomer procurement verification
CAS-specific identity (InChI Key)
Analytical identity confirmation to exclude constitutional isomer
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